molecular formula C12H24O B025007 5-Dodecanone CAS No. 19780-10-0

5-Dodecanone

Cat. No. B025007
CAS RN: 19780-10-0
M. Wt: 184.32 g/mol
InChI Key: DOXYUCZSYSEALW-UHFFFAOYSA-N
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Description

"5-Dodecanone" is a medium-chain ketone with potential significance in various chemical processes, including organic synthesis and material science. While direct research on this compound is scarce, studies on similar medium-chain ketones and their derivatives can provide insights into its properties and applications.

Synthesis Analysis

The synthesis of compounds similar to "5-Dodecanone" often involves complex organic reactions, including carbonylation and hydrogenation processes. For example, a study demonstrated the efficient syntheses of mechanically interlocked molecules, showcasing the intricate methods needed to produce complex organic structures with specific properties (Nguyen et al., 2018).

Molecular Structure Analysis

Molecular structure plays a crucial role in determining the chemical behavior and applications of compounds like "5-Dodecanone." Studies involving X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy provide detailed insights into molecular configurations, essential for understanding chemical reactivity and physical properties (Clore et al., 1988).

Chemical Reactions and Properties

"5-Dodecanone" and related compounds participate in various chemical reactions, contributing to their versatility in synthetic applications. For instance, the synthesis of dodecafluoro-2H,3H,5H,6H,7H-indeno[5,6-b]thiophene showcases the potential for complex reaction pathways leading to novel compounds with unique properties (Nikul’shin et al., 2019).

Physical Properties Analysis

The physical properties of ketones like "5-Dodecanone" are critical for their applications in materials science and chemical engineering. Research on similar compounds has focused on understanding their phase behavior, thermal stability, and solubility, which are pivotal for their use in various industrial processes (Percec et al., 1993).

Chemical Properties Analysis

The chemical properties of "5-Dodecanone," such as its reactivity with other organic compounds, acid-base behavior, and potential for forming derivatives, are foundational for its use in synthesis and product formulation. Studies on similar ketones and their reactions provide insights into how these compounds can be utilized in creating new materials and chemicals (Bennacer et al., 2005).

Scientific Research Applications

Chemical Reactions and Product Analysis

5-Dodecanone and its variants, such as n-dodecane and other dodecanone isomers, are frequently studied in the context of chemical reactions and the analysis of reaction products. For example, the oxidation of n-dodecane at high temperatures was studied to understand the distribution of reaction products like dodecanes, dodecanols, and dodecanones. The study also noted the formation of cyclic ethers, cyclic hydrocarbons, and lactones as intramolecular reaction products (Boss & Hazlett, 1969). Similarly, the photolysis of low molecular weight ketones, including 5-dodecanone, was investigated to understand the quantum yield and rate of decomposition of these compounds when exposed to wavelengths longer than 300 nm (Teissèdre et al., 1996).

Catalysis and Oxidation Processes

5-Dodecanone and related compounds are also involved in catalysis and oxidation processes. A study on the modified Wacker TBHP oxidation of 1-DODECENE highlighted the oxidation of a higher 1-olefin to 2-dodecanone and other ketones, providing insights into the selectivity and conversion rates under specific conditions (Escola et al., 2008). Another study examined the effect of the keto group on the yields and composition of organic aerosol formed from OH radical-initiated reactions of ketones, including dodecanone isomers, highlighting how the presence and position of the keto group affect the yield and product composition (Algrim & Ziemann, 2016).

Microbial Degradation and Environmental Aspects

The degradation of alkanes, including dodecane, by microbial species at low temperatures was studied to understand the capability of certain microbes to utilize a broad range of aliphatic compounds. This research provides insights into the potential applications of these microbes in bioremediation and the understanding of alkane catabolic pathways (Whyte et al., 1998). Additionally, the study of secondary organic aerosol yields from OH radical-initiated reactions of dodecanone positional isomers shed light on atmospheric chemistry and the formation of particulate matter in the environment (Algrim & Ziemann, 2016).

Biochemical and Molecular Studies

In the biochemical and molecular realm, the antimicrobial activity of long-chain 3,4-epoxy-2-alkanones, including 3,4-epoxy-2-dodecanone, was tested against pathogenic dermal bacteria and fungi, revealing their potential as antimicrobial agents (Wood, 2010).

Safety And Hazards

When handling 5-Dodecanone, it’s advised to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

dodecan-5-one
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InChI

InChI=1S/C12H24O/c1-3-5-7-8-9-11-12(13)10-6-4-2/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXYUCZSYSEALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3074284
Record name 5-Dodecanone
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Molecular Weight

184.32 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 5-Dodecanone
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Product Name

5-Dodecanone

CAS RN

19780-10-0
Record name 5-Dodecanone
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Record name 5-Dodecanone
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Record name 5-DODECANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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